7-(3-bromobenzyl)-8-mercapto-3-methyl-1H-purine-2,6(3H,7H)-dione
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Overview
Description
7-(3-bromobenzyl)-8-mercapto-3-methyl-1H-purine-2,6(3H,7H)-dione is a synthetic organic compound that belongs to the class of purine derivatives This compound is characterized by the presence of a bromobenzyl group, a mercapto group, and a purine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3-bromobenzyl)-8-mercapto-3-methyl-1H-purine-2,6(3H,7H)-dione typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Preparation of 3-bromobenzyl bromide: This intermediate is synthesized by brominating benzyl bromide using bromine in the presence of a catalyst such as iron or aluminum bromide.
Formation of 7-(3-bromobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione: This step involves the alkylation of 3-methyl-1H-purine-2,6(3H,7H)-dione with 3-bromobenzyl bromide in the presence of a base such as potassium carbonate.
Introduction of the mercapto group: The final step involves the substitution of a hydrogen atom on the purine ring with a mercapto group using a thiolating agent such as thiourea or hydrogen sulfide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
7-(3-bromobenzyl)-8-mercapto-3-methyl-1H-purine-2,6(3H,7H)-dione can undergo various types of chemical reactions, including:
Substitution reactions: The bromobenzyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and reduction reactions: The mercapto group can be oxidized to form disulfides or reduced to form thiols.
Cyclization reactions: The purine ring system can undergo cyclization reactions to form fused ring structures.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium cyanide, and amines. Reaction conditions typically involve polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and elevated temperatures.
Oxidation: Reagents such as hydrogen peroxide, iodine, or potassium permanganate can be used under mild to moderate conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed under anhydrous conditions.
Major Products Formed
Substitution reactions: Products include azido, cyano, or amino derivatives of the original compound.
Oxidation: Products include disulfides or sulfonic acids.
Reduction: Products include thiols or sulfides.
Scientific Research Applications
7-(3-bromobenzyl)-8-mercapto-3-methyl-1H-purine-2,6(3H,7H)-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 7-(3-bromobenzyl)-8-mercapto-3-methyl-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. It can also interact with cellular receptors and signaling pathways, leading to alterations in cell function and behavior. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
Similar Compounds
7-benzyl-8-mercapto-3-methyl-1H-purine-2,6(3H,7H)-dione: Similar structure but lacks the bromine atom on the benzyl group.
7-(3-chlorobenzyl)-8-mercapto-3-methyl-1H-purine-2,6(3H,7H)-dione: Similar structure with a chlorine atom instead of bromine.
7-(3-fluorobenzyl)-8-mercapto-3-methyl-1H-purine-2,6(3H,7H)-dione: Similar structure with a fluorine atom instead of bromine.
Uniqueness
The presence of the bromine atom in 7-(3-bromobenzyl)-8-mercapto-3-methyl-1H-purine-2,6(3H,7H)-dione imparts unique chemical properties, such as increased reactivity in substitution reactions and potential for specific biological interactions. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
7-[(3-bromophenyl)methyl]-3-methyl-8-sulfanylidene-9H-purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrN4O2S/c1-17-10-9(11(19)16-12(17)20)18(13(21)15-10)6-7-3-2-4-8(14)5-7/h2-5H,6H2,1H3,(H,15,21)(H,16,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCRDDMVLSIBRAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=S)N2)CC3=CC(=CC=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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